

Spectroscopic Profile of N-(prop-2-yn-1-yl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: *n*-(prop-2-yn-1-yl)acetamide

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-(prop-2-yn-1-yl)acetamide** (also known as N-propargylacetamide). Due to the limited availability of published experimental spectra for this specific molecule, this document combines predicted data from reliable sources with established spectroscopic principles to offer a detailed characterization. The information herein is intended to support research and development activities where this compound is of interest.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-(prop-2-yn-1-yl)acetamide**. It is important to note that while the mass spectrometry data is based on predictions from established databases, the NMR and IR data are largely predictive, based on the analysis of functional groups and comparison with similar structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-C \equiv CH	~ 2.2	Triplet (t)	~ 2.5
-NH-CH ₂ -C \equiv CH	~ 4.0	Doublet of triplets (dt)	J(H-H) \approx 5.0, J(H-C \equiv CH) \approx 2.5
-NH-	~ 6.0	Broad singlet	-
CH ₃ -C(O)-	~ 2.0	Singlet (s)	-

Disclaimer: The ¹H NMR data are predicted based on typical chemical shifts for similar functional groups. Experimental verification is recommended.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon	Chemical Shift (δ , ppm)
CH ₃ -C(O)-	~ 23
-NH-CH ₂ -C \equiv CH	~ 29
-C \equiv CH	~ 80
-C \equiv CH	~ 72
-C(O)-	~ 170

Disclaimer: The ¹³C NMR data are predicted based on typical chemical shifts for similar functional groups. Experimental verification is recommended.

Table 3: IR Spectroscopic Data (Predicted)

Functional Group	Absorption Range (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium
C≡C-H Stretch	3250 - 3350	Strong, sharp
C-H Stretch (sp ³)	2850 - 3000	Medium
C≡C Stretch	2100 - 2260	Weak to medium
C=O Stretch (Amide I)	1630 - 1695	Strong
N-H Bend (Amide II)	1510 - 1570	Medium

Disclaimer: The IR data are predicted based on characteristic absorption frequencies of the functional groups present. Experimental verification is recommended.

Table 4: Mass Spectrometry Data (Predicted)

Adduct	m/z
[M+H] ⁺	98.0600
[M+Na] ⁺	120.0419
[M+K] ⁺	136.0159
[M+NH ₄] ⁺	115.0865

Data Source: Predicted data from PubChem CID 13865959.[\[1\]](#)

Experimental Protocols

As specific experimental protocols for the acquisition of spectroscopic data for **N-(prop-2-yn-1-yl)acetamide** are not readily available, the following sections describe general methodologies for obtaining NMR, IR, and MS spectra for a small organic molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N-(prop-2-yn-1-yl)acetamide** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately

5-10 mg/mL. A small amount of tetramethylsilane (TMS) would be added as an internal standard ($\delta = 0.00$ ppm). Both ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ^1H). For the ^1H NMR spectrum, standard acquisition parameters would be used. For the ^{13}C NMR spectrum, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

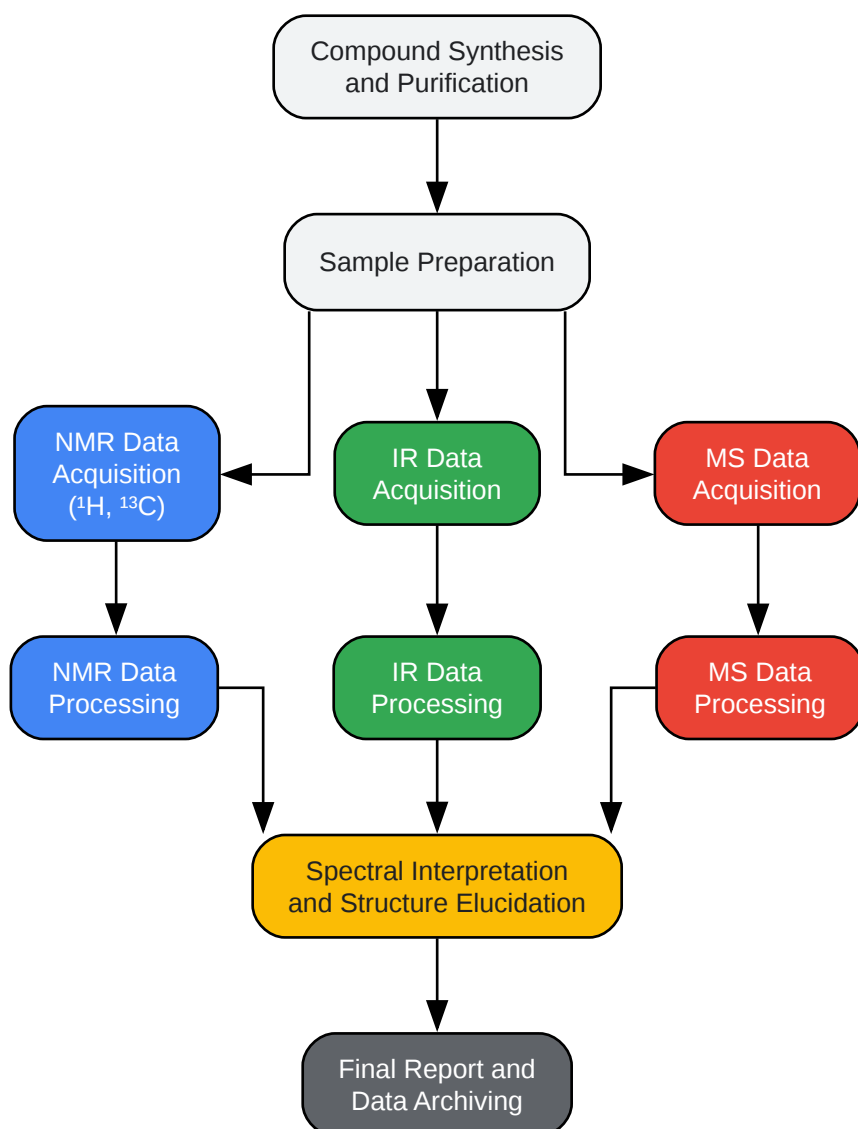
The IR spectrum of **N-(prop-2-yn-1-yl)acetamide**, if it is a solid, would typically be obtained using the KBr pellet method. A small amount of the sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, if the sample is a liquid or can be dissolved in a suitable solvent (e.g., chloroform), a spectrum could be obtained using a liquid cell or as a thin film between salt plates (e.g., NaCl or KBr). The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

For a relatively small and volatile molecule like **N-(prop-2-yn-1-yl)acetamide**, mass spectrometry could be performed using various ionization techniques. Electron Ionization (EI) would provide information on the molecular weight and fragmentation pattern. For this, the sample would be introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam. Alternatively, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to primarily determine the molecular weight with minimal fragmentation. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. PubChemLite - N-(prop-2-yn-1-yl)acetamide (C₅H₇NO) [pubchemlite.lcsb.uni.lu]

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